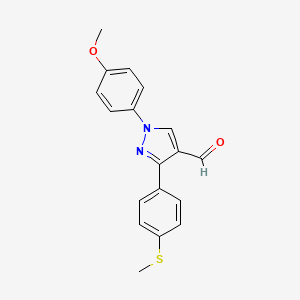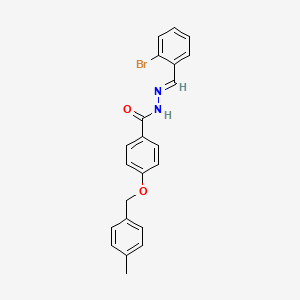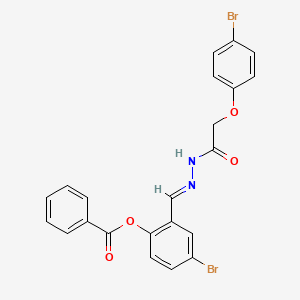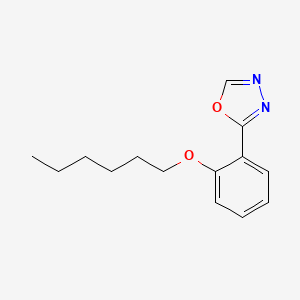
1-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with methoxyphenyl and methylthiophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-(methylthio)phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by formylation to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 1-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the methylthio group.
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Contains a chlorine atom instead of the methylthio group.
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Contains a nitro group instead of the methylthio group.
Uniqueness
The presence of both methoxy and methylthio groups in 1-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. These characteristics make it a valuable compound for various research applications and distinguish it from its analogs .
Propiedades
Número CAS |
618101-66-9 |
|---|---|
Fórmula molecular |
C18H16N2O2S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O2S/c1-22-16-7-5-15(6-8-16)20-11-14(12-21)18(19-20)13-3-9-17(23-2)10-4-13/h3-12H,1-2H3 |
Clave InChI |
XEMPTLCAULEQIT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)SC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B15084543.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15084546.png)

![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084554.png)

![4-(4-butoxy-3-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084580.png)
![[2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B15084583.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B15084588.png)

![1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea](/img/structure/B15084596.png)

![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15084612.png)
![[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate](/img/structure/B15084620.png)
